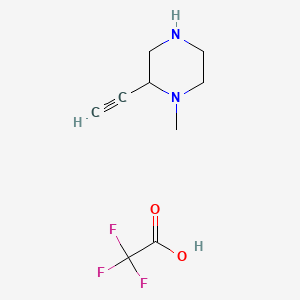
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C9H6FNO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate typically involves the nucleophilic aromatic substitution of a nitro group in a precursor compound with a fluoride anion. This reaction is often carried out under basic conditions using reagents such as cesium fluoride in dry dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, palladium catalysts, and various nucleophiles. Reaction conditions typically involve the use of organic solvents like DMSO and elevated temperatures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and ethynyl group can influence its reactivity and binding affinity to various receptors and enzymes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: A similar compound with a fluorine atom at the 2-position but lacking the ethynyl group.
Methyl 3-fluoropyridine-4-carboxylate: Another fluorinated pyridine derivative with the fluorine atom at the 3-position.
Uniqueness
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
methyl 2-ethynyl-3-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h1,4-5H,2H3 |
Clé InChI |
ZQIFOBYOEUUXSD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NC=C1)C#C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)


![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)



